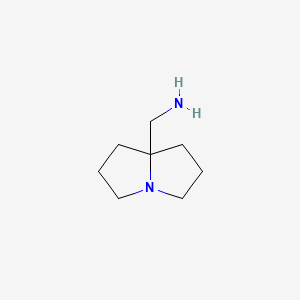

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

概述

描述

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is a heterocyclic amine compound with the molecular formula C8H16N2 It is characterized by a hexahydro-1H-pyrrolizine ring structure with a methanamine group attached

准备方法

Synthetic Routes and Reaction Conditions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine can be synthesized through a series of chemical reactions involving cyclization, hydrogenation, and methylation. One common method involves the cyclization of pyrrole compounds, followed by hydrogenation to form the hexahydro-1H-pyrrolizine ring, and subsequent methylation to introduce the methanamine group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as platinum oxide and solvents like acetic acid to facilitate the reactions .

化学反应分析

Types of Reactions

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a platinum catalyst is often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学研究应用

Medicinal Chemistry

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is being explored as an intermediate in drug synthesis. Its unique structure allows it to serve as a precursor for various bioactive compounds, particularly cholinergic agonists, which may influence neurotransmission and cellular metabolism .

Potential Therapeutic Uses:

- Cholinergic Agonists: Modulates cholinergic signaling pathways, potentially aiding in treatments for neurodegenerative diseases.

- Anticonvulsant and Analgesic Activities: Similar compounds have shown promise in managing seizures and pain relief .

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions (oxidation, reduction, substitution) makes it valuable in creating diverse chemical products.

Biological Studies

Research has focused on its interactions with biomolecules, assessing how it influences enzyme activities and receptor interactions. These studies provide insights into its pharmacological potential and mechanisms of action .

Case Studies

作用机制

The mechanism of action of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Tetrahydro-1H-pyrrolizin-7a (5H)-ylmethanamine

- 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine

Uniqueness

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is unique due to its specific ring structure and functional group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility .

生物活性

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolizin structure. This compound has garnered interest in medicinal chemistry due to its potential biological activity and interactions with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a saturated nitrogen-containing bicyclic system, which contributes to its unique chemical reactivity and biological activity. The presence of the methanamine group enhances its potential for forming hydrogen bonds and electrostatic interactions with biological molecules.

Research indicates that this compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential therapeutic applications in treating neurological disorders and mood regulation. The exact mechanisms are still under investigation, but initial findings suggest that it interacts with receptors involved in cognitive functions.

Biological Activity

The biological activity of this compound has been evaluated through various assays. Key findings include:

- Neurotransmitter Modulation : Studies indicate that this compound may influence neurotransmitter levels, which could be beneficial for conditions like depression and anxiety .

- Antimalarial Activity : In preclinical studies, derivatives of this compound have shown promising antimalarial efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum .

- Safety Profile : Preliminary toxicity assessments suggest a favorable safety index, indicating low toxicity in both in vitro and in vivo models .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes their features and biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Amino-3-fluoropropane | Aliphatic amine | Antimicrobial | Simpler structure without heterocyclic ring |

| 3,4-Difluoroaniline | Aromatic amine | Anticancer | Aromatic system vs. alicyclic |

| 5-Fluorouracil | Pyrimidine derivative | Anticancer | Nucleoside analog with distinct mechanism |

The presence of the unique pyrrolizin framework in this compound may lead to novel therapeutic applications not seen in these other compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound:

- Preclinical Pharmacology : A study demonstrated that a derivative exhibited significant antimalarial activity while maintaining a low toxicity profile, suggesting its viability as a lead compound for further development .

- Neuropharmacology : Investigations into the compound's interaction with neurotransmitter systems have shown promise for treating mood disorders. The modulation of serotonin pathways could provide insights into developing new antidepressants .

属性

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMVKXAJZFXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。